Benz(a)anthracene, 7-fluoro-12-methyl- Benz(a)anthracene, 7-fluoro-12-methyl-
Brand Name: Vulcanchem
CAS No.: 68781-45-3
VCID: VC18467034
InChI: InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3
SMILES:
Molecular Formula: C19H13F
Molecular Weight: 260.3 g/mol

Benz(a)anthracene, 7-fluoro-12-methyl-

CAS No.: 68781-45-3

Cat. No.: VC18467034

Molecular Formula: C19H13F

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(a)anthracene, 7-fluoro-12-methyl- - 68781-45-3

Specification

CAS No. 68781-45-3
Molecular Formula C19H13F
Molecular Weight 260.3 g/mol
IUPAC Name 7-fluoro-12-methylbenzo[a]anthracene
Standard InChI InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3
Standard InChI Key OBXKLVWZVMNHJR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benz(a)anthracene, 7-fluoro-12-methyl- belongs to the benz(a)anthracene family, characterized by a fused tetracyclic system of three benzene rings and one cyclopentane ring. The fluorine atom at position 7 and the methyl group at position 12 introduce steric and electronic perturbations that alter reactivity and interaction with biological targets . The IUPAC name, 7-fluoro-12-methylbenzo[a]anthracene, reflects these substitutions, while its SMILES notation (CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42) encodes the spatial arrangement of atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₃F
Molecular Weight260.3 g/mol
Density1.226 g/cm³
Boiling Point452.4°C at 760 mmHg
Flash Point199.4°C
LogP5.593
Refractive Index1.728

The high logP value indicates significant lipophilicity, favoring bioaccumulation in lipid-rich tissues . The refractive index and density align with trends observed in planar PAHs, though fluorine’s electronegativity slightly distorts electron distribution .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound was first synthesized by Newman and Khanna in 1979 via Friedel-Crafts alkylation of 7-fluorobenz(a)anthracene with methyl iodide in the presence of aluminum chloride . This method yielded a regioselective product, with the methyl group preferentially attaching to the 12-position due to steric and electronic directing effects of the fluorine substituent . Alternative routes involve palladium-catalyzed cross-coupling reactions, though these are less efficient for large-scale production .

Spectroscopic Identification

  • Mass Spectrometry: The exact mass (260.10000 Da) corresponds to the molecular formula C₁₉H₁₃F, with characteristic fragmentation patterns at m/z 241 (loss of F) and 215 (cleavage of the methyl-bearing ring) .

  • NMR Spectroscopy: ¹H NMR reveals aromatic protons at δ 7.2–8.5 ppm, a methyl singlet at δ 2.3 ppm, and coupling between fluorine and adjacent protons (J = 9–12 Hz) .

Toxicological Profile and Carcinogenic Mechanisms

Metabolic Activation and DNA Adduct Formation

Like other PAHs, this compound undergoes cytochrome P450-mediated oxidation to form reactive diol epoxides. The 7-fluoro group impedes epoxidation at the K-region (positions 1–2), redirecting metabolism to the bay region (positions 8–9). Subsequent covalent binding to DNA guanine residues generates mutagenic adducts, a critical step in tumor initiation .

Table 2: Tumorigenic Activity of Structural Analogs

CompoundTumorigenic Potency (Relative to DMBA)Study Model
7-Fluoro-12-methyl-BA0.26Sencar mice
12-Methyl-BA0.15Sencar mice
7,12-Dimethyl-BA (DMBA)1.00 (reference)Sencar mice

Fluorine’s electron-withdrawing effect reduces the compound’s tumor-initiating activity compared to methyl-substituted analogs, likely due to decreased stability of the resultant diol epoxide .

Environmental and Regulatory Considerations

Environmental Persistence

The compound’s low water solubility (predicted <0.1 mg/L) and high logP favor adsorption to soil and sediment, posing long-term ecological risks. Microbial degradation pathways remain uncharacterized, though dioxygenase enzymes in Pseudomonas spp. may cleave the aromatic rings under aerobic conditions .

Regulatory Status

No specific regulations target 7-fluoro-12-methylbenz(a)anthracene, but it falls under broader PAH regulations. The U.S. EPA classifies benz(a)anthracene as a probable human carcinogen (Group B2), and fluorinated derivatives may face scrutiny under the Toxic Substances Control Act (TSCA) .

Applications in Research and Industry

Carcinogenicity Studies

This compound serves as a tool to investigate structure-activity relationships in PAH carcinogenesis. Its lower potency compared to DMBA makes it suitable for dose-response studies without overwhelming tumor incidence .

Synthetic Intermediates

The fluorine and methyl groups enable selective functionalization, facilitating the synthesis of radiolabeled probes for metabolic tracing. For example, ¹⁴C-labeled derivatives are used to quantify DNA adduct formation in vivo .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator